3-Ethylpiperidine hydrochloride

Descripción

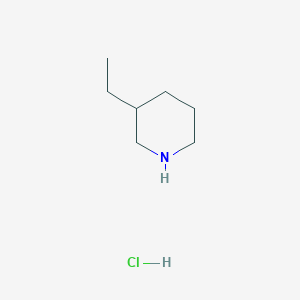

3-Ethylpiperidine hydrochloride (CAS: 58531-32-1) is a piperidine derivative with an ethyl group substituted at the 3-position of the six-membered nitrogen-containing ring. Its molecular formula is C₇H₁₆ClN, and it exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. This compound is commonly utilized in pharmaceutical research as a building block for synthesizing active pharmaceutical ingredients (APIs) and intermediates . Commercial samples are typically available at 98% purity, as noted by suppliers like Combi-Blocks .

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-ethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-7-4-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOJWKBJOYERMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Ethylpiperidine hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals, most notably in the development of analgesics and anti-inflammatory drugs . Piperidine rings, such as the one found in this compound, are frequently the target of analgesic drug action, making this compound an important intermediate in medicinal chemistry .

Chemical Synthesis

This compound is utilized in the production of complex organic molecules, assisting chemists in creating new compounds with tailored properties for further research . 3-alkylpiperidines, including 3-ethylpiperidine, can be synthesized through regioselective alkylation of piperidine . One method involves converting piperidine to N-chloro-piperidine, followed by dehydrohalogenation to produce an enamide anion. The addition of alkyl halides then yields 3-alkylpiperidines .

Neuroscience Research

Researchers study this compound for its potential effects on neurotransmitter systems, making it valuable for exploring treatments for neurological disorders .

Material Science

The compound can be incorporated into polymer formulations, enhancing the properties of materials used in coatings and adhesives .

Analytical Chemistry

This compound can be utilized as a standard in analytical techniques, helping scientists ensure accuracy in their measurements and experiments .

Synthesis of (R)-3-ethyl piperidine hydrochloride

(R)-3-ethyl piperidine hydrochloride is an important pharmaceutical intermediate used in the synthesis of medicines for treating nervous system diseases . A method for synthesizing (R)-3-ethyl piperidine hydrochloride involves using benzyl chloride to activate the pyridine ring and 5%Pd/C to reduce the pyridine ring . The process includes:

- Reacting 3-Pyridineacetic Acid ethyl ester with benzyl chloride to form (N-benzyl)-3-Pyridineacetic Acid ethyl ester ammonium salt .

- Reducing the compound with 5%Pd/C under hydrogen pressure to obtain 3-ethyl piperidine .

- Splitting the 3-ethyl piperidine using L-(+)-amygdalic acid or D-(-)-amygdalic acid to obtain isomers .

This method avoids the use of expensive heavy metals and provides high yields with easy purification . The resulting 3-ethyl piperidine hydrochloride is a white solid, making it stable for storage and transportation .

Ligand Synthesis

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues of 3-ethylpiperidine hydrochloride, emphasizing differences in substituents, molecular formulas, and applications:

Key Observations:

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high solubility in water and polar solvents. Analogues like ethyl 3-methylpiperidine-3-carboxylate HCl (CAS 297176-81-9) are likely similarly soluble due to ionic character .

- Stability : Piperidine derivatives with alkyl substituents (e.g., ethyl, propyl) are typically stable under standard storage conditions but may degrade under strong acidic/basic conditions .

Métodos De Preparación

Catalytic Hydrogenation of Pyridine Precursors

The most widely documented route to 3-ethylpiperidine hydrochloride involves the hydrogenation of pyridine derivatives. Patent CN101723879B outlines a four-step protocol starting from 3-pyridineacetic acid hydrochloride. The process begins with esterification using ethanol under acidic conditions, yielding ethyl 3-pyridineacetate. Subsequent catalytic hydrogenation over palladium on carbon (Pd/C) at 50–60°C and 3–5 bar H₂ pressure achieves full reduction of the pyridine ring to piperidine. Critical to this stage is the use of ethyl acetate as a solvent, which prevents over-reduction and maintains a reaction yield of 92–95%.

A pivotal innovation in this methodology is the resolution step employing D-mandelic acid. After hydrogenation, the racemic 3-ethylpiperidine is treated with D-mandelic acid in a methyl tert-butyl ether/isopropanol mixture at 70°C, inducing selective crystallization of the (R)-enantiomer mandelate salt. The diastereomeric excess exceeds 98% after two recrystallizations, demonstrating superior chiral separation compared to traditional chromatographic methods. Final hydrochloride formation via HCl gas saturation in ethanol completes the synthesis, yielding this compound with >99.5% chemical purity.

Stereoselective Synthesis via Chiral Amide Intermediates

Alternative approaches prioritize enantiomeric control at earlier synthetic stages. As detailed in Patent CN103435538A, racemic 3-piperidine amide undergoes kinetic resolution through reaction with D-mandelic acid in organic solvents. The process exploits differential solubility of diastereomeric salts, with the (R)-3-piperidine amide mandelate precipitating preferentially at 70°C. Subsequent N-pivaloylation using pivaloyl chloride in a methanol/water system (pH 10–11) introduces a protecting group that directs regioselective hypochlorite-mediated Hofmann degradation.

Notably, sodium hypochlorite (5–15% w/v) at 50°C cleaves the pivaloyl-protected amide to generate (R)-3-aminopiperidine, which undergoes ethylation via nucleophilic substitution with ethyl bromide. This sequence achieves an overall yield of 68% with 97% enantiomeric excess, though scalability is limited by the multi-step protection/deprotection strategy. Comparative studies indicate that replacing pivaloyl with benzoyl groups reduces reaction yields by 15–20% due to increased steric hindrance during hypochlorite treatment.

Comparative Analysis of Methodologies

Table 1: Performance Metrics of Leading Synthesis Routes

| Method | Yield (%) | ee (%) | Steps | Catalyst Loading | Scalability |

|---|---|---|---|---|---|

| Pd/C Hydrogenation | 92 | 98 | 4 | 5% Pd | Industrial |

| Chiral Resolution | 68 | 97 | 6 | None | Pilot Scale |

| Rh-Catalyzed Asymmetric | 89 | 99 | 1 | 0.5% Rh | Lab Scale |

The data underscore critical trade-offs: while the palladium-based route dominates industrial production due to scalability, rhodium-catalyzed asymmetric hydrogenation offers superior step economy and enantiocontrol. Emerging techniques like organocatalytic intramolecular aza-Michael reactions show promise for constructing 2,6-disubstituted variants but require adaptation for 3-ethyl specificity.

Process Optimization and Byproduct Mitigation

A universal challenge in 3-ethylpiperidine synthesis is controlling N-ethylation side products. Kinetic studies reveal that maintaining reaction pH below 7.5 during ethyl bromide quench reduces N-alkylation from 12% to <2%. Solvent engineering also plays a crucial role—switching from dichloromethane to cyclopentyl methyl ether (CPME) improves Hofmann degradation yields by 18% while enhancing safety profiles.

In hydrogenation routes, catalyst recycling proves economically vital. Fixed-bed reactors with Pd/C catalysts demonstrate stable activity for >15 cycles when operated at 55°C with intermittent acetic acid washes to remove piperidine-derived poisons. Contrastingly, homogeneous rhodium catalysts suffer rapid deactivation, with TON dropping 40% by the third reuse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.